2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid
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Overview
Description
2-Hydroxy-3,5-dinitrobenzenesulfonic acid is an aromatic compound with the molecular formula C6H4N2O8S. It is characterized by the presence of hydroxyl, nitro, and sulfonic acid functional groups attached to a benzene ring. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,5-dinitrobenzenesulfonic acid can be synthesized through the nitration of salicylic acid. The nitration process involves the reaction of salicylic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 2-hydroxy-3,5-dinitrobenzenesulfonic acid follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-hydroxy-3,5-diaminobenzenesulfonic acid.
Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Reduction: 2-Hydroxy-3,5-diaminobenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3,5-dinitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent for detecting reducing sugars.
Industry: The compound is employed in the production of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,5-dinitrobenzenesulfonic acid involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitro groups are involved in electron-withdrawing effects, influencing the reactivity of the benzene ring. The sulfonic acid group enhances the compound’s solubility in water and its ability to form salts.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
2-Hydroxy-3,5-dinitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
3,5-Dinitrosalicylic acid: Similar structure with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness: 2-Hydroxy-3,5-dinitrobenzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring water solubility and specific reactivity patterns.
Properties
CAS No. |
4641-95-6 |
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Molecular Formula |
C6H4N2O8S |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4N2O8S/c9-6-4(8(12)13)1-3(7(10)11)2-5(6)17(14,15)16/h1-2,9H,(H,14,15,16) |
InChI Key |
VRJNOTJQMMXZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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